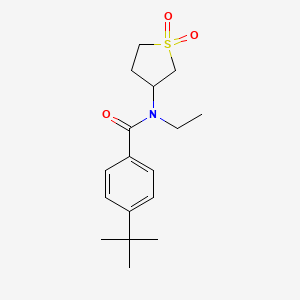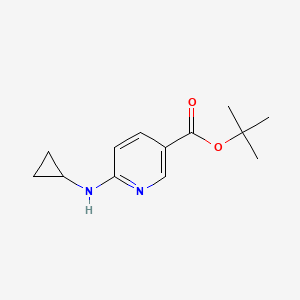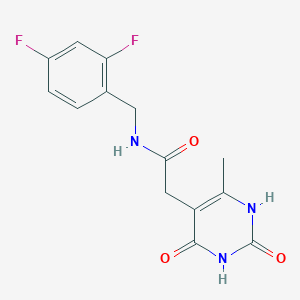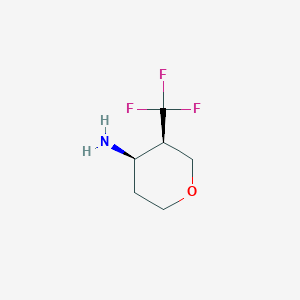
N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound with the molecular formula C15H19F3N2O2S . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a cyclohexyl group, which is further connected to an oxalamide group via a methylene bridge . The oxalamide group also contains a 2,2,2-trifluoroethyl substituent .Scientific Research Applications
Catalysis and Synthetic Methodologies
- Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by similar oxalamide derivatives, demonstrating their utility in forming carbon-nitrogen bonds with good to excellent yields. This suggests potential applications of N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide in facilitating challenging coupling reactions in organic synthesis (De, Yin, & Ma, 2017).
Novel Synthetic Approaches
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide derivatives in synthesizing complex molecules. This indicates that this compound could be utilized in the synthesis of complex organic molecules with potential biological activities (Mamedov et al., 2016).
Material Science and Chemosensors
- The synthesis of polythiophene-based fluorescent probes for detecting copper ions highlights the potential for incorporating thiophene derivatives into polymers for the development of selective chemosensors. Given its structure, this compound could be explored for similar applications in sensing and detection technologies (Guo et al., 2015).
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)10-20-13(22)12(21)19-9-14(6-2-1-3-7-14)11-5-4-8-23-11/h4-5,8H,1-3,6-7,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRCIZOYVADBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)


![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)





![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)


